
Silane, butoxydichloro(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, butoxydichloro(chloromethyl)- is a chemical compound with the molecular formula C5H11Cl3OSi. It is a member of the organosilicon compounds, which are widely used in various industrial and scientific applications. This compound is known for its reactivity and versatility, making it valuable in different fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silane, butoxydichloro(chloromethyl)- can be synthesized through various methods. One common approach involves the chlorination and methylation reactions of chloro(methyl)silanes. For instance, the chlorination of chlorotrimethylsilane with sulfuryl chloride in the presence of benzoyl peroxide as an initiator can yield the desired product . The reaction conditions typically involve refluxing the mixture and maintaining specific temperature and solvent conditions to optimize the yield.
Industrial Production Methods
In industrial settings, the production of silane compounds often involves large-scale chlorination and methylation processes. These methods are designed to ensure high purity and yield of the final product. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Silane, butoxydichloro(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride, benzoyl peroxide, and various reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds. These products have diverse applications in different fields.
Aplicaciones Científicas De Investigación
Silane, butoxydichloro(chloromethyl)- has numerous scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: It is employed in the modification of biomolecules and surfaces for biological studies.
Industry: It is used in the production of coatings, adhesives, and sealants due to its reactivity and versatility
Mecanismo De Acción
The mechanism of action of silane, butoxydichloro(chloromethyl)- involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and functional groups. The silicon atom in the compound can also participate in various chemical reactions, contributing to its versatility .
Comparación Con Compuestos Similares
Similar Compounds
- Chloromethyldimethylsilane
- Dichloromethylsilane
- Trichloromethylsilane
Uniqueness
Silane, butoxydichloro(chloromethyl)- is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse products makes it valuable in multiple applications .
Propiedades
Número CAS |
669766-76-1 |
|---|---|
Fórmula molecular |
C5H11Cl3OSi |
Peso molecular |
221.6 g/mol |
Nombre IUPAC |
butoxy-dichloro-(chloromethyl)silane |
InChI |
InChI=1S/C5H11Cl3OSi/c1-2-3-4-9-10(7,8)5-6/h2-5H2,1H3 |
Clave InChI |
DYESEXQKRVHPQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCO[Si](CCl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
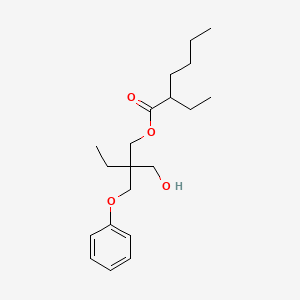
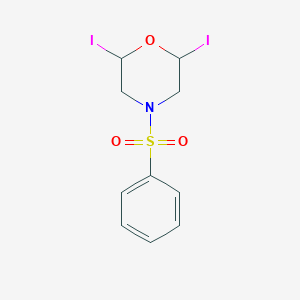

![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)
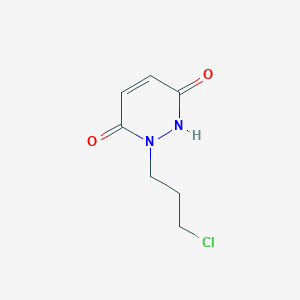
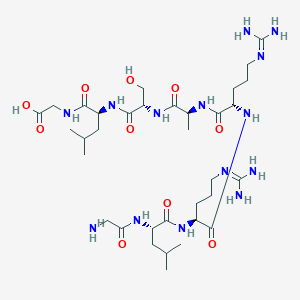
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)

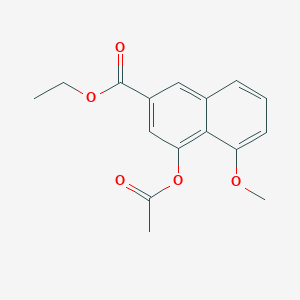
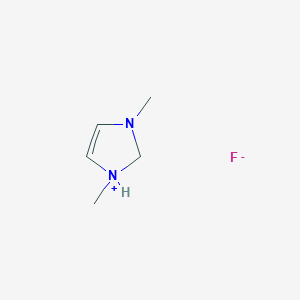
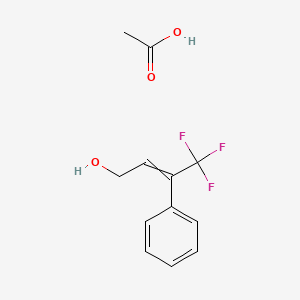
![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)
